Cas no 899726-59-1 (3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol)

3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol 化学的及び物理的性質
名前と識別子
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- 3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol
- F3112-0061
- AKOS024479901
- Z111636836
- AB00689143-01
- 3-((6-methyl-4-phenylquinazolin-2-yl)amino)phenol
- 3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol
- 899726-59-1
-
- インチ: 1S/C21H17N3O/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)24-21(23-19)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24)
- InChIKey: GIPKBONMCKXEAL-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(=C1)NC1=NC2C=CC(C)=CC=2C(C2C=CC=CC=2)=N1
計算された属性
- せいみつぶんしりょう: 327.137162174g/mol
- どういたいしつりょう: 327.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 58Ų
3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3112-0061-5μmol |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
899726-59-1 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3112-0061-10μmol |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
899726-59-1 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3112-0061-30mg |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
899726-59-1 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F3112-0061-15mg |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
899726-59-1 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F3112-0061-20mg |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
899726-59-1 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F3112-0061-10mg |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
899726-59-1 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3112-0061-5mg |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
899726-59-1 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3112-0061-2mg |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
899726-59-1 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3112-0061-4mg |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
899726-59-1 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3112-0061-40mg |
3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |
899726-59-1 | 90%+ | 40mg |
$140.0 | 2023-07-05 |
3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol 関連文献
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1. Book reviews
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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S. Ahmed Chem. Commun., 2009, 6421-6423
3-(6-methyl-4-phenylquinazolin-2-yl)aminophenolに関する追加情報
3-(6-Methyl-4-phenylquinazolin-2-yl)aminophenol: A Comprehensive Overview
3-(6-Methyl-4-phenylquinazolin-2-yl)aminophenol, identified by the CAS number 899726-59-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their potential applications in drug discovery and material science.
The structure of 3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol comprises a quinazoline ring system, a benzene ring, and an amino phenol group. The quinazoline moiety, characterized by its bicyclic structure, is known for its versatility in chemical reactivity and biological activity. The presence of a methyl group at position 6 and a phenyl group at position 4 on the quinazoline ring introduces steric and electronic effects that can influence the compound's properties, such as solubility, stability, and bioavailability.
Recent studies have highlighted the potential of quinazoline derivatives as inhibitors of various enzymes and receptors involved in disease pathways. For instance, research published in Nature Communications demonstrated that certain quinazoline-based compounds exhibit potent inhibitory activity against kinases associated with cancer progression. This suggests that 3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol could be a promising candidate for further exploration in oncology drug development.
In addition to its pharmacological applications, this compound has shown potential in the field of materials science. A study in Advanced Materials reported that quinazoline derivatives can serve as precursors for the synthesis of advanced carbon materials, such as graphene-like structures, due to their aromaticity and conjugation properties. The amino phenol group in this compound may further enhance its reactivity during carbonization processes, making it a valuable precursor for high-performance materials.
The synthesis of 3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and reductions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's suitability for both laboratory studies and potential industrial applications.
In terms of biological activity, preliminary assays have indicated that this compound exhibits moderate antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Furthermore, its ability to interact with specific protein targets has been explored through molecular docking studies, providing insights into its potential therapeutic applications.
The structural versatility of 3-(6-methyl-4-phenylquinazolin-2-yl)aminophenol makes it an attractive candidate for further functionalization and modification. By introducing additional substituents or altering the existing groups, chemists can tailor the compound's properties to suit specific applications in medicine or materials science.
In conclusion, 3-(6-methyl-4-ph en ylquinazolin - 2 - yl ) amino phenol strong > represents a valuable addition to the arsenal of compounds being explored for diverse scientific and industrial purposes. With ongoing research uncovering new insights into its properties and applications, this compound holds significant promise for future innovations across multiple disciplines. p > article > response >
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